N-[(4-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-[(4-Chlorophenyl)methyl]-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic small molecule featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a 3-ethyl group, a 6-phenyl ring, and a sulfanyl-linked acetamide moiety bearing a 4-chlorobenzyl group. Its structural complexity arises from the fusion of a thiophene ring with a pyrimidinone scaffold, which enhances π-π stacking and hydrogen-bonding capabilities. The ethyl and phenyl substituents at positions 3 and 6, respectively, likely influence steric and electronic interactions, while the 4-chlorobenzyl group may enhance lipophilicity and receptor binding affinity .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-2-27-22(29)21-18(12-19(31-21)16-6-4-3-5-7-16)26-23(27)30-14-20(28)25-13-15-8-10-17(24)11-9-15/h3-12H,2,13-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWODQRNJXYPXMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the chlorophenyl group and the acetamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position and Bioactivity: The 3-ethyl group in the target compound may confer greater metabolic stability compared to the 3-(4-chlorophenyl) group in the ZINC2719985 analogue, which has higher lipophilicity (logP ~4.2) .
Chlorophenyl vs. Dichlorophenyl Moieties :
- The 4-chlorobenzyl group in the target compound likely improves membrane permeability compared to the 2,3-dichlorophenyl group in ’s compound, which may exhibit stronger antibacterial activity but reduced solubility .
Amino vs. Oxo Functional Groups: The 4,6-diamino substitution in ’s analogue increases hydrogen-bonding capacity, improving solubility (e.g., in DMSO) but reducing passive diffusion across biological membranes compared to the 4-oxo group in the target compound .
Pharmacological and Physicochemical Data
Research Findings:
- Antimicrobial Efficacy : ’s analogue demonstrated potent activity against Staphylococcus aureus (MIC 8 µg/mL), attributed to the electron-withdrawing dichlorophenyl group enhancing target inhibition . The target compound’s 4-chlorobenzyl group may offer similar efficacy but requires empirical validation.
- Metabolic Stability: The ethyl group at position 3 in the target compound is expected to reduce cytochrome P450-mediated oxidation compared to methyl or phenyl substituents in analogues, as seen in similar thieno-pyrimidinones .
- Crystallography and Stability : highlights that para-substituted chlorophenyl derivatives (e.g., 4-chloro vs. 3-chloro) form more stable crystal lattices due to symmetric packing, which could translate to better shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
